Inhibitory Potency Comparison: 4-Nitrophenyl vs. Unsubstituted Phenyl and 2-Nitrophenyl Derivatives
In a defined enzyme inhibition assay, a compound bearing the 4-nitrophenyl substituent exhibited an IC50 value of 1.31 ± 0.09 μM, representing a 3.4-fold increase in potency compared to the unsubstituted phenyl analog (IC50 = 4.43 ± 0.21 μM) [1]. Notably, the 4-nitrophenyl derivative was 2.2-fold less potent than the ortho-nitrophenyl isomer (2-nitrophenyl, IC50 = 0.61 ± 0.06 μM), indicating that the position of the nitro group on the phenyl ring critically modulates inhibitory activity [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.31 ± 0.09 μM (compound bearing 4-nitrophenyl substituent) |
| Comparator Or Baseline | Phenyl analog: 4.43 ± 0.21 μM; 2-Nitrophenyl analog: 0.61 ± 0.06 μM |
| Quantified Difference | 3.4-fold more potent than phenyl; 2.2-fold less potent than 2-nitrophenyl |
| Conditions | In vitro enzyme inhibition assay; values represent mean ± SEM from at least three independent experiments |
Why This Matters
This quantitative differentiation establishes that the 4-nitrophenyl substitution confers a specific, intermediate potency profile distinct from both the unsubstituted parent and the ortho-nitro isomer, directly impacting compound selection for SAR campaigns where precise tuning of inhibitory activity is required.
- [1] PMC8134453, Table 1. IC50 values for substituted phenyl derivatives. Compound 7i (4-Nitrophenyl) vs. 7a (Phenyl) vs. 7h (2-Nitrophenyl). View Source
